molecular formula C11H7BrN2O2S B11708332 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione CAS No. 27430-14-4

5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione

Cat. No.: B11708332
CAS No.: 27430-14-4
M. Wt: 311.16 g/mol
InChI Key: WQCQYEYWNSEYRK-UHFFFAOYSA-N
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Description

5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a bromobenzylidene group attached to a thioxo-dihydro-pyrimidine-dione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the condensation of 4-bromobenzaldehyde with a suitable thioxo-dihydro-pyrimidine-dione precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is unique due to its specific combination of a bromobenzylidene group with a thioxo-dihydro-pyrimidine-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

27430-14-4

Molecular Formula

C11H7BrN2O2S

Molecular Weight

311.16 g/mol

IUPAC Name

5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C11H7BrN2O2S/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17)

InChI Key

WQCQYEYWNSEYRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)Br

Origin of Product

United States

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